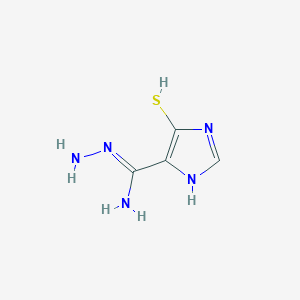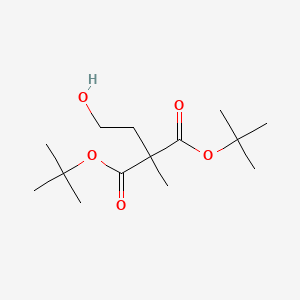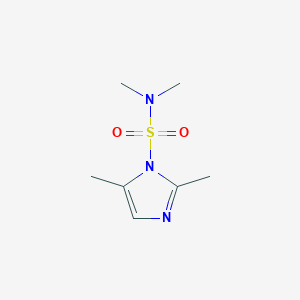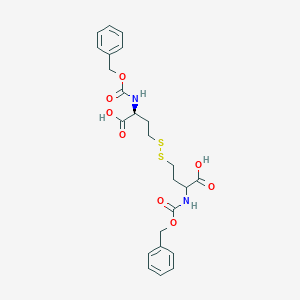![molecular formula C7H3Cl2N3 B12833477 3,8-Dichloropyrido[2,3-b]pyrazine](/img/structure/B12833477.png)
3,8-Dichloropyrido[2,3-b]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,8-Dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains both pyridine and pyrazine rings This compound is characterized by the presence of two chlorine atoms at the 3rd and 8th positions of the fused ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dichloropyrido[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrido[3,2-b]pyrazine-2,3-dione with thionyl chloride in the presence of N,N-dimethylformamide (DMF) as a catalyst. The reaction is carried out under reflux conditions for 24 hours, followed by the removal of the solvent and addition of water to isolate the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper handling and disposal of reagents and by-products.
化学反応の分析
Types of Reactions
3,8-Dichloropyrido[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrido[2,3-b]pyrazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
3,8-Dichloropyrido[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in studies investigating the biological activity of heterocyclic compounds, including antimicrobial and anticancer properties
作用機序
The mechanism of action of 3,8-Dichloropyrido[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with key proteins or nucleic acids within cells .
類似化合物との比較
Similar Compounds
2,3-Dichloropyrido[2,3-b]pyrazine: Similar in structure but with chlorine atoms at the 2nd and 3rd positions.
6,8-Dichloropyrido[2,3-b]pyrazine: Chlorine atoms are located at the 6th and 8th positions.
Uniqueness
3,8-Dichloropyrido[2,3-b]pyrazine is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and the types of derivatives that can be synthesized from it
特性
分子式 |
C7H3Cl2N3 |
|---|---|
分子量 |
200.02 g/mol |
IUPAC名 |
3,8-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-4-1-2-10-7-6(4)11-3-5(9)12-7/h1-3H |
InChIキー |
OJIYKCDIZRVNIV-UHFFFAOYSA-N |
正規SMILES |
C1=CN=C2C(=C1Cl)N=CC(=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















